molecular formula C19H12F2N2O4 B2975929 (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate CAS No. 1210697-80-5

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate

Cat. No. B2975929
CAS RN: 1210697-80-5
M. Wt: 370.312
InChI Key: VZRWEZVRKABBTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .


Molecular Structure Analysis

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . A significant amount of contemporary investigation is currently pursued on these compounds worldwide . The focus of these studies is either synthetic routes or chemical reactions of the nucleus .

Mechanism of Action

The mechanism of action of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate 1 is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression, as well as enhance the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound 1 has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells. It has also been shown to inhibit the activity of enzymes involved in cancer progression, such as MMP-9 and COX-2. In addition, it has been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate 1 is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound 1 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals.

Future Directions

There are several future directions for the research and development of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate 1. One potential direction is to explore its therapeutic potential in other disease areas, such as autoimmune disorders and metabolic diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound 1 and its potential side effects.

Synthesis Methods

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate 1 can be synthesized using a multistep synthetic route, as reported in the literature. The synthesis involves the preparation of key intermediates, which are then coupled to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate 1 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In vitro and in vivo studies have demonstrated the compound's ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.

properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N2O4/c20-11-5-6-13(15(21)7-11)18-8-12(22-27-18)10-25-19(24)9-16-14-3-1-2-4-17(14)26-23-16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRWEZVRKABBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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